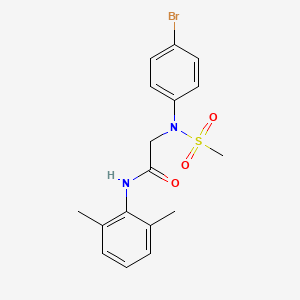![molecular formula C15H25NO B5187780 N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5187780.png)
N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine, commonly known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
DMPP's mechanism of action is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of plants by interfering with their metabolic processes.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain enzymes in bacteria, leading to their death. DMPP has also been shown to inhibit the growth of plant roots by disrupting their metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, its effectiveness can vary depending on the type of microorganism or plant being studied, and it may not be effective against all strains.
Zukünftige Richtungen
There are several potential future directions for research on DMPP. One area of interest is its potential use as a herbicide, as it has been shown to be effective against certain plant species. Another area of interest is its potential use as an antimicrobial agent, particularly against antibiotic-resistant strains of bacteria. Additionally, further research is needed to fully understand DMPP's mechanism of action and its potential applications in various scientific fields.
Synthesemethoden
DMPP can be synthesized by reacting 2,3-dimethylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. The resulting product is then further reacted with 1-chlorobutane to yield DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential use in various scientific fields. It has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi. DMPP has also been investigated for its potential use as a herbicide, as it has been shown to inhibit the growth of certain plants.
Eigenschaften
IUPAC Name |
N-[3-(2,3-dimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-10-16-11-7-12-17-15-9-6-8-13(2)14(15)3/h6,8-9,16H,4-5,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUYHWXIXJPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,3-dimethylphenoxy)propyl]butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187772.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5187784.png)
![N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide](/img/structure/B5187789.png)
![ethyl (4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)
![2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5187803.png)